molecular formula C8H10N3+ B14484430 4-Amino-2,5-dimethylbenzene-1-diazonium CAS No. 64113-14-0

4-Amino-2,5-dimethylbenzene-1-diazonium

Cat. No.: B14484430
CAS No.: 64113-14-0
M. Wt: 148.19 g/mol
InChI Key: NDGZCIISICKSMA-UHFFFAOYSA-N
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Description

4-Amino-2,5-dimethylbenzene-1-diazonium is an aromatic diazonium compound derived from 4-amino-2,5-dimethylbenzene. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Amino-2,5-dimethylbenzene-1-diazonium typically involves the diazotization of 4-amino-2,5-dimethylbenzene. This process includes the reaction of the aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid or sulfuric acid . The reaction is carried out at low temperatures to stabilize the diazonium salt.

Industrial Production Methods

In an industrial setting, the diazotization process is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the reaction conditions, such as temperature and pH, which are crucial for the stability of the diazonium compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,5-dimethylbenzene-1-diazonium undergoes several types of reactions, including:

Common Reagents and Conditions

    Nitrous Acid: Generated from sodium nitrite and a strong acid.

    Copper Salts: Used in Sandmeyer reactions to facilitate the substitution of the diazonium group.

    Phenols and Aromatic Amines: Used in azo coupling reactions.

Major Products

    Aryl Halides: Formed through Sandmeyer reactions.

    Azo Compounds: Formed through coupling reactions with phenols and aromatic amines.

Scientific Research Applications

4-Amino-2,5-dimethylbenzene-1-diazonium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2,5-dimethylbenzene-1-diazonium involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various substitution and coupling reactions, leading to the formation of different products. The diazonium ion acts as an electrophile, reacting with nucleophiles to form new bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2,5-dimethylbenzene-1-diazonium is unique due to its specific substitution pattern, which influences its reactivity and the types of products it can form. Its ability to participate in both substitution and coupling reactions makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

64113-14-0

Molecular Formula

C8H10N3+

Molecular Weight

148.19 g/mol

IUPAC Name

4-amino-2,5-dimethylbenzenediazonium

InChI

InChI=1S/C8H10N3/c1-5-4-8(11-10)6(2)3-7(5)9/h3-4H,9H2,1-2H3/q+1

InChI Key

NDGZCIISICKSMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+]#N)C)N

Origin of Product

United States

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